(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride
Description
Properties
IUPAC Name |
(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10-13H,4,7-8H2;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQHPZOHYDIWLB-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride typically involves several steps:
Chlorination Reaction: The starting material undergoes chlorination to introduce a chlorine atom.
Chiral Reduction Reaction: The chlorinated intermediate is subjected to chiral reduction to obtain the desired stereochemistry.
Amination and Salification: The reduced intermediate is then aminated, followed by salification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Synthesis of (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride
The synthesis typically involves several steps:
- Starting Materials : The synthesis begins with commercially available (R)-phenylpyrrolidine and formaldehyde.
- Reaction Conditions : Controlled conditions are maintained, often using catalysts to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.
Chemistry
This compound serves as a chiral building block in the synthesis of complex organic molecules. It is utilized in various organic reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of ketones or carboxylic acids |
| Reduction | Conversion to alcohols or amines |
| Substitution | Formation of alkyl halides |
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for selective interactions with biological targets, making it a candidate for drug development.
Medicine
Research indicates potential therapeutic effects, particularly in the context of:
- Enzyme Inhibition : Studies suggest that it may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease .
- Metabolic Disorders : Investigated for its role in modulating insulin secretion, potentially aiding in diabetes treatment.
Industry
The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
The biological activity of this compound is notable for its potential enzyme inhibition capabilities:
- Binding Affinity : The presence of the phenyl group enhances binding affinity to specific molecular targets.
- Mechanism of Action : Interactions may lead to modulation of biochemical pathways relevant to therapeutic applications.
Case Study 1: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on MAO-B demonstrated promising results in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Drug Development
The compound has been explored as a scaffold for synthesizing novel drugs targeting various biological pathways. Its chiral nature allows for selective interaction with biological systems, making it an attractive candidate for further development .
Mechanism of Action
The mechanism of action of ®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Methylpyrrolidine-2-methanol
- (2S)-1-Ethyl-2-pyrrolidinyl]methanol
- (2S)-1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol
Uniqueness
®-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride is unique due to its specific chiral configuration and the presence of both phenyl and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride, a chiral compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a phenyl group attached to a pyrrolidine ring and a hydroxymethyl group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its enzyme inhibition capabilities, potential therapeutic applications, and relevant case studies.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, particularly monoamine oxidase B (MAO-B). MAO-B is known to play a significant role in the metabolism of neurotransmitters and is implicated in neurodegenerative diseases such as Parkinson's disease. Preliminary studies suggest that this compound may inhibit MAO-B, thus potentially offering therapeutic benefits in managing Parkinson's disease symptoms.
Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | Potential Implications |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | Competitive Inhibition | Potential treatment for neurodegenerative diseases |
| Other Enzymes | Under Investigation | Further studies needed to establish efficacy |
The mechanism by which this compound exerts its biological effects involves its interaction with neurotransmitter receptors and enzymes. Its chiral nature allows it to selectively bind to specific biological targets, enhancing its potential as a drug candidate. The compound's ability to modulate neurotransmitter levels could influence pathways related to pain perception and mood regulation.
Case Studies
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions that require careful control of stereochemistry to ensure the desired chiral configuration is achieved. The presence of both phenyl and pyrrolidine groups in its structure enhances its reactivity and interaction with biological targets.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of pyrrolidine derivative |
| Step 2 | Introduction of phenyl group |
| Step 3 | Hydrochloride salt formation |
Q & A
Q. What are the recommended synthetic methodologies for preparing (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride?
The synthesis typically involves stereoselective formation of the pyrrolidine ring and subsequent coupling with a phenylmethanol derivative. A common approach includes:
- Chiral auxiliary-assisted alkylation : Use (2S)-pyrrolidine precursors with protecting groups (e.g., Boc) to control stereochemistry during coupling with a benzyl electrophile.
- Hydrochloride salt formation : Neutralize the free base with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm enantiomeric purity using chiral chromatography .
Q. How should researchers characterize this compound to confirm its structural and stereochemical integrity?
Key analytical methods include:
- NMR spectroscopy : Analyze - and -NMR to verify the phenyl, pyrrolidine, and methanol moieties. Stereochemistry is confirmed via NOESY or COSY for spatial correlations .
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and quantify purity (>98% ee) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHClNO: 237.09 g/mol) and isotopic patterns .
Q. What are the stability and storage recommendations for this compound?
- Storage : Store at -20°C in a desiccator to prevent hygroscopic degradation. Solutions in methanol or DMSO should be kept at -80°C for long-term stability .
- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid oxidation. Stability under varying pH conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Dynamic kinetic resolution : Employ catalysts like Ru-based complexes to enhance stereoselectivity during key bond-forming steps .
- Crystallization-induced asymmetric transformation : Use solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor chiral intermediates in real time .
Q. How do researchers address discrepancies in reported solubility or stability data for this compound?
- Solubility profiling : Test in multiple solvents (e.g., DMSO, PBS, ethanol) using nephelometry or UV-vis spectroscopy. For conflicting data, conduct equilibrium solubility studies under controlled pH (e.g., 1.2–7.4) .
- Stability reconciliation : Compare accelerated stability results (40°C/75% RH) with long-term storage data. Use DSC/TGA to identify polymorphic transitions or hydrate formation that may explain variations .
Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Screen against targets like adrenergic or dopaminergic receptors using radioligand displacement (e.g., -labeled antagonists) .
- In vitro functional assays : Measure cAMP accumulation or calcium flux in cell lines expressing relevant GPCRs .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes) and LC-MS quantification of parent compound depletion .
Q. How can researchers resolve conflicting data on the compound’s reactivity in nucleophilic environments?
- Competitive kinetic studies : Compare reaction rates with nucleophiles (e.g., thiols, amines) under controlled pH and temperature. Use -NMR to track intermediate formation .
- Computational modeling : Perform DFT calculations to predict electrophilic sites and validate with experimental trapping (e.g., glutathione adducts) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
